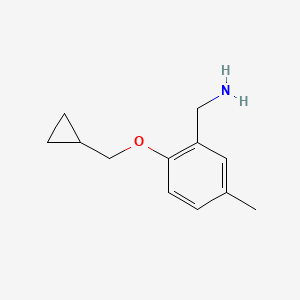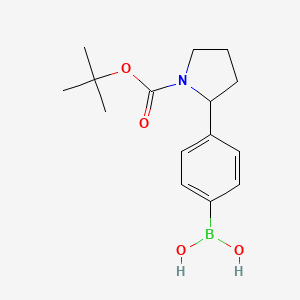
4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid
Overview
Description
4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid, also known as 4-Boc-pyrrolidin-2-ylbenzeneboronic acid, is a boronic acid derivative that has been used in a variety of scientific applications. It is a colorless, crystalline solid that is soluble in polar organic solvents and has a molecular weight of 272.22 g/mol. As a boronic acid, it has a wide range of applications in organic synthesis, as a catalyst, and as a reagent in biochemical and physiological studies.
Scientific Research Applications
Synthesis of Therapeutic Agents
4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid plays a crucial role in synthesizing potential therapeutic agents. For instance, it was used in the diastereoselective synthesis of a specific compound (Anderson et al., 2016), a potential treatment for Idiopathic Pulmonary Fibrosis. This compound has progressed to Phase I clinical trials, highlighting its significance in medical research.
Development of Heterocyclic Compounds
In a study by Hawkins and Snyder (1960), benzeneboronic anhydrides, chemically related to this compound, were used to create new heterocyclic compounds containing boron (Hawkins & Snyder, 1960). These developments can be instrumental in various fields, including materials science and pharmacology.
Electropolymerization Studies
The compound's derivatives have been investigated in electropolymerization studies. For example, 1,4-bis(pyrrol-2-yl)benzene, a derivative, was used in electropolymerization, indicating its potential in creating conducting polymers with low oxidation potential (Larmat et al., 1996).
Synthesis of Conformationally Restricted Analogs
Galeazzi et al. (2003) utilized a similar compound in the synthesis of a conformationally restricted analog of pregabalin (Galeazzi et al., 2003). This research indicates its applicability in designing and developing new pharmaceuticals with specific conformational structures.
Boronic Acid Ester Intermediates
A study by Huang et al. (2021) discussed the synthesis of boric acid ester intermediates with benzene rings, demonstrating the versatility of boronic acid derivatives in organic synthesis (Huang et al., 2021).
Applications in Dynamic Covalent Chemistry
The ability of boronic acids to participate in dynamic covalent chemistry was illustrated by Nishiyabu et al. (2012), who explored the sequential boronate esterification for producing hierarchical molecular structures (Nishiyabu et al., 2012).
properties
IUPAC Name |
[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4/c1-15(2,3)21-14(18)17-10-4-5-13(17)11-6-8-12(9-7-11)16(19)20/h6-9,13,19-20H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBYFRAZYQMGTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CCCN2C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Formylphenyl)(methyl)amino]benzonitrile](/img/structure/B1445241.png)
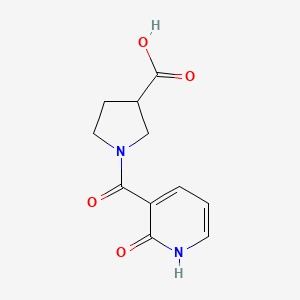
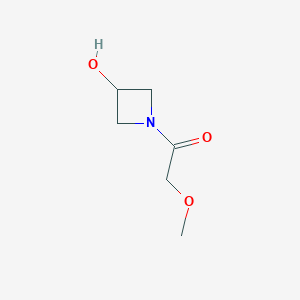

![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]-N-methylcarbamate](/img/structure/B1445247.png)

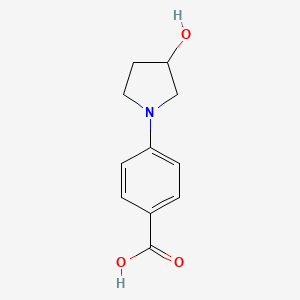
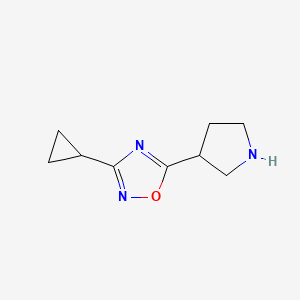




![4-[(3-Fluorophenyl)methyl]oxan-4-amine](/img/structure/B1445262.png)
